Tocopherol succinate

Vue d'ensemble

Description

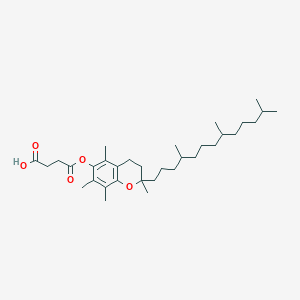

Tocopheryl succinate is the succinic acid ester of tocopherol, more commonly known as vitamin E . It is also known as alpha-tocopherol succinate or a-tocopheryl succinate . Like other forms of vitamin E, tocopheryl succinate offers antioxidant benefits for the skin . It is most commonly indicated for dietary supplementation in individuals who may demonstrate a deficiency in vitamin E .

Synthesis Analysis

The synthesis of tocopherol succinate involves taking tocopherol and succinic acid as raw materials and using lipase as a catalyst . The reaction occurs at 20-60°C for 24-48 hours using a method of generating water through an azeotropic removal reaction system while reacting .

Molecular Structure Analysis

Tocopherols are methyl-substituted hydroxychromans with a phytyl side chain . This product is a semisynthetic succinate ester of α-tocopherol . It is prepared from natural sources using a by-product of the vegetable oil process called vegetable oil distillate (VOD) as its raw material .

Chemical Reactions Analysis

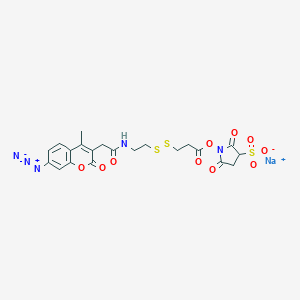

Tocopherol succinate has been used in the synthesis of a novel organic–inorganic hybrid conjugate of polyoxomolybdate (POMo) for potential anti-cancer properties . The conjugate was synthesized using amide bond formation between POMo and tocopherol succinate based on the carbodiimide strategy .

Physical And Chemical Properties Analysis

Tocopherol succinate has a molecular formula of C33H54O5 and a molecular weight of 530.8 . Its melting point is approximately 76°C . The equivalent of 1 mg of (+)-α-tocopherol succinate is 1.21 International Units (IU) .

Applications De Recherche Scientifique

Anticancer Effects

Tocopherol succinate has been found to have significant anticancer effects. It has been used in the development of a mitochondria-targeting emulsion for cancer treatment . This emulsion, composed of Dequalinium (DQA) and α-tocopherol succinate (α-TOS), showed improved stability and effective targeting of mitochondria, leading to the inhibition of 71.5% of HeLa cells after 24 hours .

Apoptosis Induction

α-Tocopheryl succinate (α-TS) and α-tocopheryloxyacetic acid (α-TEA) are potent inducers of apoptosis in cancer cells and efficient suppressors of tumors in experimental model cancer cell lines . They exhibit selective cytotoxicity against tumor cells and very limited or no toxicity toward nonmalignant cells .

DNA Labelling

Tocopherol succinate finds its application as an emulsifier in the preparation of poly (lactic-co-glycolic acid) (PLGA) particles for DNA labelling . It produces particles of uniform size, high encapsulation efficiency, increases hydrophilicity, and prevents aggregation of particles .

Inhibition of Pro-inflammatory Cytokines

Tocopherols have been found to inhibit the signaling pathways that initiate the expression of pro-inflammatory cytokines such as nuclear factor-kappa B (NF-κB) and transcription factor 3 (STAT3) .

Prevention of Cardiovascular Disease

Studies continue to see whether vitamin E’s ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis .

Antioxidant Effects

Tocopherol succinate has antioxidant properties. It has been used in nanoemulsion studies, showing the tremendous potential of targeted delivery to inhibit cancer cell growth .

Mécanisme D'action

Mode of Action

Tocopherol succinate interacts with its targets primarily through its antioxidant properties. As a fat-soluble antioxidant, it has the capability to neutralize endogenous free radicals .

Biochemical Pathways

The biosynthesis of tocopherols, including tocopherol succinate, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

Tocopherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .

Result of Action

The primary result of tocopherol succinate’s action is its antioxidant effect, which neutralizes endogenous free radicals . This can help prevent oxidative stress and damage in the body. Moreover, there is ongoing research that proposes that the tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters.

Action Environment

The action, efficacy, and stability of tocopherol succinate can be influenced by various environmental factors. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Furthermore, the absorption and effectiveness of tocopherol succinate can be affected by factors such as diet and individual health status .

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOKBJPULMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O5 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859862 | |

| Record name | 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992), Solid | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

4345-03-3, 17407-37-3 | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin E succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamine E succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 to 171 °F (NTP, 1992), 76 - 77 °C | |

| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

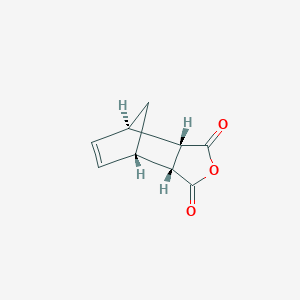

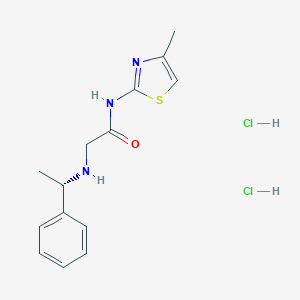

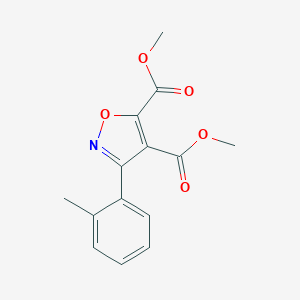

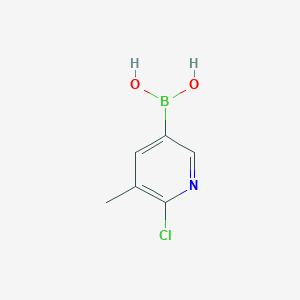

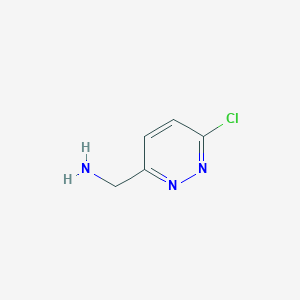

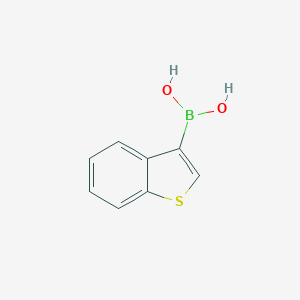

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

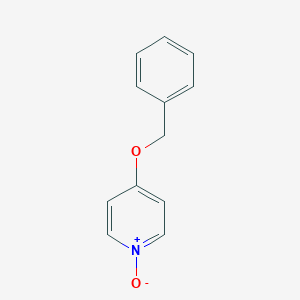

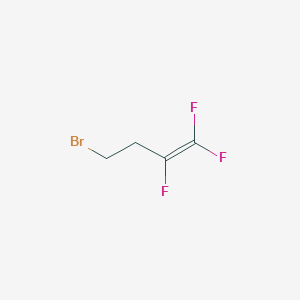

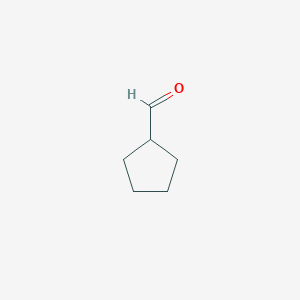

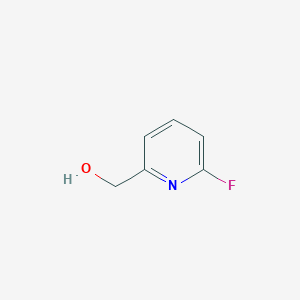

Feasible Synthetic Routes

Q & A

Q1: How does Tocopherol Succinate exert its anticancer effects?

A1: Tocopherol Succinate (α-TOS) demonstrates anticancer activity, unlike its parent compound, α-Tocopherol []. While the exact mechanisms are still under investigation, research suggests several key actions:

- Induction of Apoptosis: α-TOS can trigger apoptosis (programmed cell death) in cancer cells through various pathways, including caspase activation and poly(ADP-ribose) polymerase cleavage [].

- Inhibition of Proliferation: Studies show that α-TOS can suppress the proliferation of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in growth [, ].

- Modulation of Oxidative Stress: α-TOS exhibits antioxidant properties, and some studies suggest that its anticancer effects might be partly mediated through its ability to modulate oxidative stress in cancer cells [, ].

Q2: How does Tocopherol Succinate interact with cytochrome c, and what are the implications?

A2: Similar to the anionic phospholipid cardiolipin, α-Tocopherol Succinate and α-Tocopherol Phosphate can interact with cytochrome c, leading to its partial unfolding and activation into a peroxidase []. This activation is linked to the hydrophobic chain and negatively charged functionality present in both α-Tocopherol Succinate and α-Tocopherol Phosphate []. This peroxidase activity of cytochrome c is believed to play a role in the initiation of apoptosis, contributing to the anticancer properties observed with α-Tocopherol Succinate [].

Q3: Can Tocopherol Succinate be used to improve drug delivery?

A3: Yes, Tocopherol Succinate has shown promise in drug delivery applications:

- Enhancing Solubility: α-Tocopherol Succinate, due to its amphiphilic nature, can be incorporated into drug delivery systems like polymeric micelles to enhance the solubility and bioavailability of poorly soluble drugs [, , , ].

- Targeted Delivery: α-Tocopherol Succinate can be conjugated with targeting ligands, such as folic acid, to create targeted drug delivery systems that can deliver therapeutic agents specifically to cancer cells, enhancing efficacy and minimizing off-target effects [].

- Improved Stability and Controlled Release: α-Tocopherol Succinate-based nanocarriers, like nanostructured lipid carriers (NLCs), have been developed to encapsulate and deliver anticancer drugs like paclitaxel. These NLCs can improve drug stability, control release profiles, and potentially enhance drug delivery to target tissues [].

Q4: What is the molecular formula and weight of Tocopherol Succinate?

A4: The molecular formula for α-Tocopherol Succinate is C31H50O4. Its molecular weight is 474.71 g/mol.

Q5: Is there any spectroscopic data available for Tocopherol Succinate?

A5: Yes, spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly used for the characterization of Tocopherol Succinate [, , ]. These techniques provide information about its functional groups, structure, and purity.

Q6: How stable is Tocopherol Succinate under different conditions?

A6: α-Tocopherol Succinate exhibits good stability when incorporated into appropriate formulations:

- Thermal Stability: α-Tocopherol Succinate-loaded ethosomal gels demonstrated high thermostability when stored at various temperatures (8 °C, 25 °C, 40 °C) over three months [].

- Stability in Formulations: Research has shown that α-Tocopherol Succinate can be successfully incorporated into various formulations, including polymeric micelles [, ], nanostructured lipid carriers (NLCs) [], and ethosomal gels [], without compromising its stability.

- Protection from Degradation: α-Tocopherol Succinate, when loaded into appropriate delivery systems, can be protected from degradation, improving its shelf-life and therapeutic potential [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)